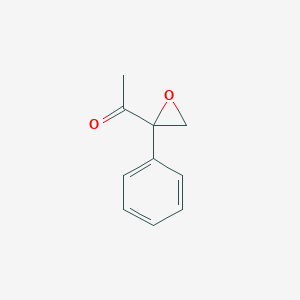
2-Phenyl-2-acetyloxirane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Phenyl-2-acetyloxirane, also known as α-phenylglycidyl acetate, is a chemical compound that belongs to the group of glycidyl ethers. It is widely used in various scientific research applications due to its unique properties, such as its ability to act as a reactive intermediate in organic synthesis.
Wirkmechanismus
The mechanism of action of 2-Phenyl-2-acetyloxirane involves the opening of the epoxide ring by various nucleophiles, such as water, alcohols, and amines. The resulting intermediate can then undergo further reactions to form various organic compounds.
Biochemische Und Physiologische Effekte
There is limited information available on the biochemical and physiological effects of 2-Phenyl-2-acetyloxirane. However, it is known to be a skin irritant and can cause respiratory irritation if inhaled.
Vorteile Und Einschränkungen Für Laborexperimente
2-Phenyl-2-acetyloxirane has several advantages for use in lab experiments. It is a readily available and inexpensive chemical that can be easily synthesized. It is also a reactive intermediate that can be used in the synthesis of various organic compounds. However, it is a skin irritant and can cause respiratory irritation if inhaled, which can be a limitation for lab experiments.
Zukünftige Richtungen
There are several future directions for the use of 2-Phenyl-2-acetyloxirane in scientific research. One potential application is in the development of new chiral auxiliaries for asymmetric synthesis. It could also be used in the synthesis of new organic compounds with potential pharmaceutical applications. Additionally, further research could be done on the biochemical and physiological effects of 2-Phenyl-2-acetyloxirane to better understand its potential risks and benefits.
Synthesemethoden
2-Phenyl-2-acetyloxirane can be synthesized by the reaction of phenylmagnesium bromide with ethyl chloroacetate, followed by the reaction of the resulting intermediate with epichlorohydrin. The reaction yields α-phenylglycidyl acetate as a colorless liquid with a boiling point of 120-122°C.
Wissenschaftliche Forschungsanwendungen
2-Phenyl-2-acetyloxirane is widely used in scientific research for its ability to act as a reactive intermediate in organic synthesis. It is commonly used in the synthesis of various organic compounds, such as epoxides, alcohols, and ketones. It is also used in the preparation of chiral auxiliaries, which are used in asymmetric synthesis.
Eigenschaften
CAS-Nummer |
154881-54-6 |
|---|---|
Produktname |
2-Phenyl-2-acetyloxirane |
Molekularformel |
C10H10O2 |
Molekulargewicht |
162.18 g/mol |
IUPAC-Name |
1-(2-phenyloxiran-2-yl)ethanone |
InChI |
InChI=1S/C10H10O2/c1-8(11)10(7-12-10)9-5-3-2-4-6-9/h2-6H,7H2,1H3 |
InChI-Schlüssel |
BBIGGMLHFLDZMF-UHFFFAOYSA-N |
SMILES |
CC(=O)C1(CO1)C2=CC=CC=C2 |
Kanonische SMILES |
CC(=O)C1(CO1)C2=CC=CC=C2 |
Synonyme |
Ethanone, 1-(2-phenyloxiranyl)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl methoxy[(methoxycarbonyl)amino]acetate](/img/structure/B117650.png)
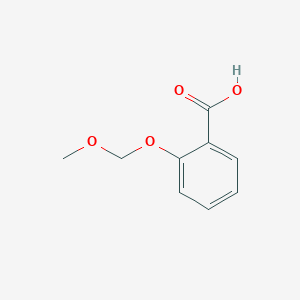
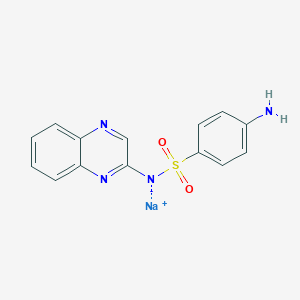

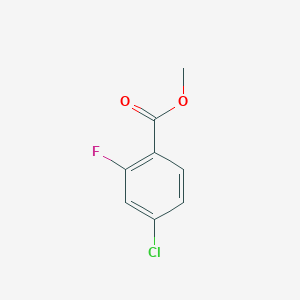
![(7R,8R,9S,13S,14S)-7,13-Dimethylspiro[1,2,4,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,2'-1,3-dioxolane]-17-one](/img/structure/B117660.png)



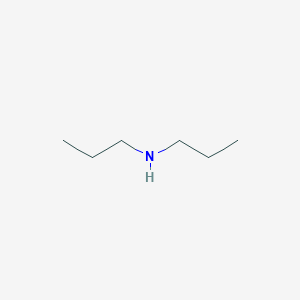
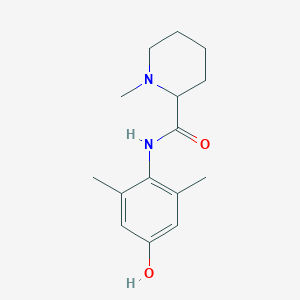

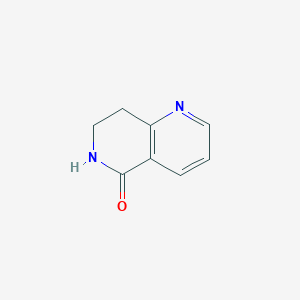
![1-[[(1-Amino-2-sulfosulfanylethylidene)amino]methyl]-3-(4-bromophenyl)adamantane](/img/structure/B117688.png)